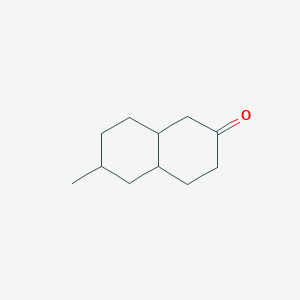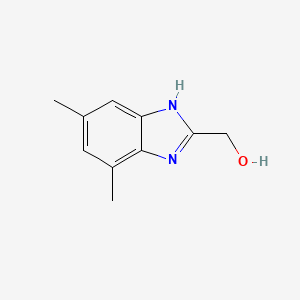
3-Oxo-2,3-dihydro-1H-indene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-2,3-dihydro-1H-indene-5-carboxamide is a chemical compound with the molecular formula C10H9NO2 It is a derivative of indene, featuring a carboxamide group at the 5-position and a keto group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the necessary functional groups.
Oxidation: Indene is oxidized to form 3-oxo-2,3-dihydro-1H-indene.
Amidation: The keto group at the 3-position is then converted to a carboxamide group through an amidation reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-2,3-dihydro-1H-indene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indene-5-carboxamide.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
3-Oxo-2,3-dihydro-1H-indene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including anticancer properties.
Wirkmechanismus
The mechanism of action of 3-Oxo-2,3-dihydro-1H-indene-5-carboxamide involves its interaction with specific molecular targets, such as discoidin domain receptor 1 (DDR1). By binding to DDR1, it inhibits kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and migration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is similar in structure but contains an amino group instead of a keto group.
1-Oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound features a carboxylate group at the 2-position.
Uniqueness
3-Oxo-2,3-dihydro-1H-indene-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DDR1 makes it a valuable compound in medicinal chemistry research .
Eigenschaften
CAS-Nummer |
1344893-69-1 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
3-oxo-1,2-dihydroindene-5-carboxamide |
InChI |
InChI=1S/C10H9NO2/c11-10(13)7-2-1-6-3-4-9(12)8(6)5-7/h1-2,5H,3-4H2,(H2,11,13) |
InChI-Schlüssel |
WIPHJSRFTDZZJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1C=CC(=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione](/img/structure/B11914071.png)
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11914078.png)
![7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11914086.png)
![(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11914103.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11914104.png)

![7-Azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B11914108.png)
![1-Oxa-3-azaspiro[4.6]undecan-2-one](/img/structure/B11914114.png)



